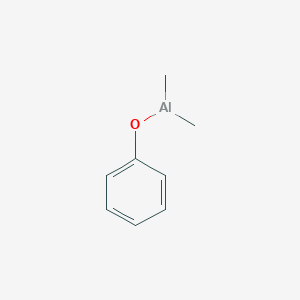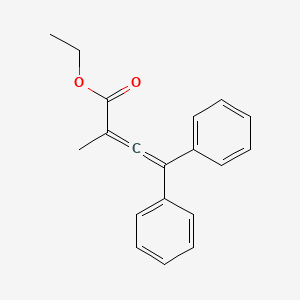
2,3,3a,4,7,7a-Hexahydro-1h-4,7-methanoinden-5-yl phenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3a,4,7,7a-Hexahydro-1h-4,7-methanoinden-5-yl phenyl ether is a complex organic compound with a unique structure that includes a hexahydroindenyl group and a phenyl ether moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3a,4,7,7a-Hexahydro-1h-4,7-methanoinden-5-yl phenyl ether typically involves the following steps:
Formation of the Hexahydroindenyl Group: This can be achieved through the hydrogenation of indene derivatives under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon.
Etherification: The phenyl ether moiety can be introduced by reacting the hexahydroindenyl compound with phenol in the presence of an acid catalyst like sulfuric acid or a base catalyst like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,3a,4,7,7a-Hexahydro-1h-4,7-methanoinden-5-yl phenyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to yield fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives, nitro compounds.
Applications De Recherche Scientifique
2,3,3a,4,7,7a-Hexahydro-1h-4,7-methanoinden-5-yl phenyl ether has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2,3,3a,4,7,7a-Hexahydro-1h-4,7-methanoinden-5-yl phenyl ether exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, leading to changes in cellular function. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,3a,4,7,7a-Hexahydro-1H-isoindole: Similar in structure but lacks the phenyl ether moiety.
3,3a,4,6,7,7a-Hexahydro-4,7-methano-5H-inden-5-one: Contains a ketone group instead of an ether linkage.
Uniqueness
2,3,3a,4,7,7a-Hexahydro-1h-4,7-methanoinden-5-yl phenyl ether is unique due to the presence of both the hexahydroindenyl group and the phenyl ether moiety, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
7143-54-6 |
|---|---|
Formule moléculaire |
C16H18O |
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
8-phenoxytricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C16H18O/c1-2-5-12(6-3-1)17-16-10-11-9-15(16)14-8-4-7-13(11)14/h1-3,5-6,10-11,13-15H,4,7-9H2 |
Clé InChI |
NYMHXOYFUFISIS-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(C1)C3CC2C=C3OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Hydroxy(2-hydroxyphenyl)methylidene]oxolane-2,3-dione](/img/structure/B14733398.png)
![2-[5-(2-Methyl-3-bicyclo[2.2.1]heptanyl)-2,3-dihydropyrrol-1-yl]ethanol](/img/structure/B14733407.png)




![Dimethyl[2-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14733445.png)

![N-[4-[2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl]phenyl]butanamide](/img/structure/B14733453.png)



![propan-2-yl N-[3-methoxy-4-[2-methoxy-4-(propan-2-yloxycarbonylamino)phenyl]phenyl]carbamate](/img/structure/B14733479.png)

